molecular formula C24H34N3NaO8 B12750917 Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- CAS No. 84518-84-3

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))-

Cat. No.: B12750917
CAS No.: 84518-84-3
M. Wt: 515.5 g/mol
InChI Key: OZYMBTXBVRWWOX-YNLWWQKDSA-M
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Description

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring and multiple functional groups, making it a versatile molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- involves several stepsThe final step involves the formation of the monosodium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxirane ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))- is unique due to its combination of an oxirane ring, piperazinyl group, and trimethoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

84518-84-3

Molecular Formula

C24H34N3NaO8

Molecular Weight

515.5 g/mol

IUPAC Name

sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C24H35N3O8.Na/c1-14(2)12-16(25-22(28)20-21(35-20)24(30)31)23(29)27-10-8-26(9-11-27)13-15-6-7-17(32-3)19(34-5)18(15)33-4;/h6-7,14,16,20-21H,8-13H2,1-5H3,(H,25,28)(H,30,31);/q;+1/p-1/t16?,20-,21-;/m0./s1

InChI Key

OZYMBTXBVRWWOX-YNLWWQKDSA-M

Isomeric SMILES

CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)[C@@H]3[C@H](O3)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)C3C(O3)C(=O)[O-].[Na+]

Origin of Product

United States

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